molecular formula C16H13FN2O2 B5646590 N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide

Cat. No. B5646590
M. Wt: 284.28 g/mol
InChI Key: MUNXKXUFFCZVOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide involves using primary compounds like fluoro-cyanophenol as starting materials (Yang Man-li, 2008). These compounds are synthesized and characterized through techniques like elemental analysis, IR, and NMR.

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using various spectroscopic methods. For instance, the structure of N-(2,6-dichloro-4- thrifloromethylphenyl)acetamide was elucidated using NMR and X-ray diffraction analysis, which is similar to what would be done for N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide (Z. Ping, 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds like N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide can be inferred from studies on similar acetamides. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved alkylation and nitration reactions (Zhang Da-yang, 2004). These reactions provide insights into the chemical reactivity of structurally similar compounds.

Physical Properties Analysis

The physical properties of N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide and similar compounds can be analyzed using spectroscopic methods. For instance, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were studied using NMR spectroscopy, X-ray single-crystal analysis, and FTIR spectroscopy (A. Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties of such compounds are often studied through their interactions and reactivity in various chemical reactions. The study of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide provides insights into the effect of reaction conditions on yield and structure characterization, which can be applied to similar compounds (Gao Yonghong, 2009).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-14-3-1-2-4-15(14)21-11-16(20)19-13-7-5-12(6-8-13)9-10-18/h1-8H,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNXKXUFFCZVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide

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